molecular formula C8H15N3 B1493792 2-(1-Propyl-1H-imidazol-4-yl)ethanamine CAS No. 790707-11-8

2-(1-Propyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B1493792
CAS No.: 790707-11-8
M. Wt: 153.22 g/mol
InChI Key: SYTHNTKHAXQGAJ-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-imidazol-4-yl)ethanamine is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms within the ring structure. This compound is characterized by the presence of a propyl group attached to the imidazole ring and an ethanamine moiety.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-propyl-1H-imidazole-4-carboxaldehyde with ethanamine under reductive amination conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from readily available precursors such as propylamine and imidazole derivatives

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the ethanamine group to an amine oxide.

  • Reduction: Reduction reactions can reduce the imidazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Imidazoles: Resulting from substitution reactions.

Scientific Research Applications

2-(1-Propyl-1H-imidazol-4-yl)ethanamine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.

  • Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the ethanamine group can interact with amino acid residues in proteins. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

2-(1-Propyl-1H-imidazol-4-yl)ethanamine is similar to other imidazole derivatives such as histamine and imidazole itself. its unique structural features, including the propyl group and ethanamine moiety, distinguish it from these compounds. Other similar compounds include:

  • Histamine

  • Imidazole

  • Benzimidazole derivatives

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Properties

IUPAC Name

2-(1-propylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-5-11-6-8(3-4-9)10-7-11/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTHNTKHAXQGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666286
Record name 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790707-11-8
Record name 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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